molecular formula C9H12ClNO B2658098 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine CAS No. 96495-22-6

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine

Cat. No.: B2658098
CAS No.: 96495-22-6
M. Wt: 185.65
InChI Key: WXOYNGLGBUBNFN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with monoamine oxidase (MAO) enzymes, affecting the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at the 3 and 4 positions instead of a chloro group.

    4-Methoxyphenethylamine: Similar structure but lacks the chloro group.

    2-(3,4-Dimethoxyphenyl)ethanol: Similar backbone with different functional groups .

Uniqueness

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both a chloro and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYNGLGBUBNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96495-22-6
Record name 2-(4-chloro-3-methoxyphenyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene (I-86a: 800 mg, 3.74 mmol) in dry THF (10 mL) was reacted with LAH (278 mg, 7.48 mmol) in dry THF (10 mL) to afford 700 mg of the product (100%).
Name
1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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